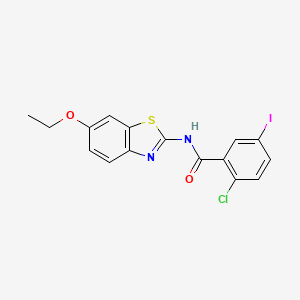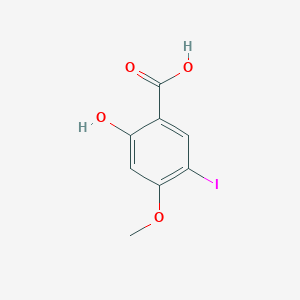
1-(5-Bromo 2-thienyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TB5 involves multiple steps, starting with the preparation of the thiazole ring, followed by bromination and subsequent coupling with a phenol derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of TB5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TB5 undergoes various chemical reactions, including:
Oxidation: TB5 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert TB5 to its corresponding thiol derivative.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of TB5 .
Scientific Research Applications
TB5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Potential therapeutic agent for neurological disorders such as Parkinson’s disease due to its selective inhibition of hMAO-B.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
TB5 exerts its effects by selectively inhibiting hMAO-B, an enzyme responsible for the breakdown of dopamine in the brain. The inhibition is competitive and reversible, meaning TB5 binds to the active site of hMAO-B, preventing the enzyme from interacting with its natural substrate. This leads to increased levels of dopamine, which can help alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Selegiline: An irreversible inhibitor of hMAO-B, used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible hMAO-B inhibitor with similar applications.
Safinamide: A reversible hMAO-B inhibitor like TB5, but with additional glutamate release inhibition properties
Uniqueness of TB5
TB5 stands out due to its high selectivity and reversible inhibition of hMAO-B, which reduces the risk of side effects associated with irreversible inhibitors. Its unique chemical structure also allows for various modifications, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C15H14BrNOS |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3 |
InChI Key |
PTLDLBSWTKNYCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


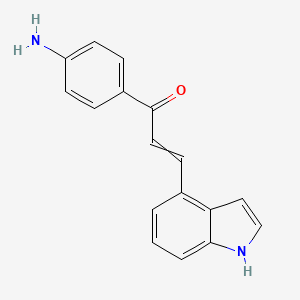
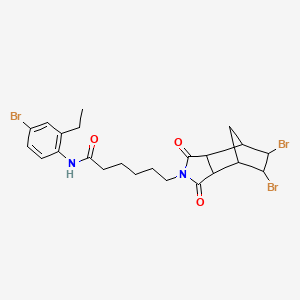
![2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B12463027.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12463037.png)
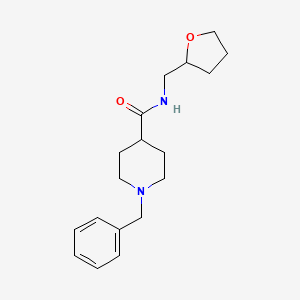
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12463048.png)
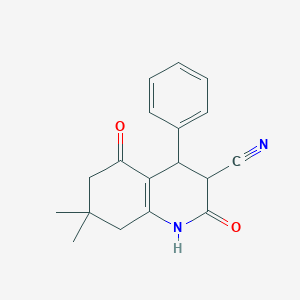
![N-(4-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B12463065.png)
![4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463070.png)
![3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)
![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

